1-(azetidin-1-yl)prop-2-en-1-one

Description

The exact mass of the compound this compound is 111.068413911 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azetidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-6(8)7-4-3-5-7/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCJGOFQLJELIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Azetidin-1-yl)prop-2-en-1-one: A Potent Covalent Modifier in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Azetidin-1-yl)prop-2-en-1-one, also known as N-acryloylazetidine, is a strained, four-membered heterocyclic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, particularly the non-planar amide bond within the azetidine ring, confer enhanced electrophilicity to the acrylamide moiety. This makes it a highly reactive Michael acceptor, capable of forming stable covalent bonds with nucleophilic residues on target proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application as a covalent warhead in the design of targeted inhibitors.

Molecular Structure and Chemical Identity

This compound is characterized by a four-membered azetidine ring attached via its nitrogen atom to an acryloyl group. The inherent ring strain of the azetidine ring forces the nitrogen atom into a pyramidal geometry, which reduces the degree of resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group. This departure from the typical planarity of amides results in a more electrophilic β-carbon on the acryloyl group, rendering the molecule a potent Michael acceptor.[1]

Chemical Structure:

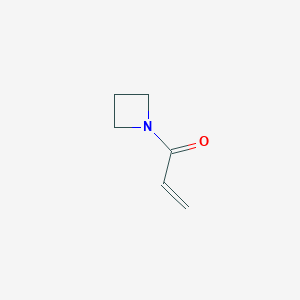

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N-acryloylazetidine, Acryloyl azetidide |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| CAS Number | Not definitively assigned in major public databases. An isomer, 1-(Azetidin-3-yl)prop-2-en-1-one, has the CAS number 1600569-60-5.[2] |

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for the isolated monomer, some properties are predicted based on computational models and data from analogous structures.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | Inferred from similar acrylamides[3] |

| Boiling Point | Not experimentally determined. | |

| Melting Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| pKa (conjugate acid) | Not experimentally determined. |

Spectroscopic Characterization:

¹H NMR Spectroscopy (Predicted):

-

Vinyl Protons: Three protons of the acryloyl group are expected to resonate in the downfield region (δ 5.5-7.0 ppm) as a characteristic set of doublets of doublets (dd) or multiplets, showing geminal and vicinal couplings.

-

Azetidine Protons: The protons on the azetidine ring are expected to appear as triplets or multiplets in the upfield region. The two methylene groups adjacent to the nitrogen will likely have distinct chemical shifts due to the influence of the acryloyl group.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.

-

Vinyl Carbons: The two carbons of the vinyl group will appear in the olefinic region (δ 120-140 ppm).

-

Azetidine Carbons: The methylene carbons of the azetidine ring are expected in the upfield region (δ 30-50 ppm). The conjugation between the C=C and C=O double bonds in N-acryloylazetidine is suggested to be effective based on NMR data of related compounds.[4]

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band characteristic of the amide carbonyl group is expected around 1650-1680 cm⁻¹.

-

C=C Stretch: An absorption corresponding to the carbon-carbon double bond of the acryloyl group is expected around 1620-1640 cm⁻¹.

-

C-H Stretches: Alkenyl C-H stretches are anticipated just above 3000 cm⁻¹, while alkyl C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (Predicted):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 111.14. Common fragmentation patterns would likely involve cleavage of the azetidine ring and the acryloyl moiety.

Synthesis of this compound

A general and straightforward method for the synthesis of N-acryloyl azetidines involves the acylation of azetidine with acryloyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[1]

Reaction Scheme:

Sources

N-Acryloylazetidine Covalent Warhead: Mechanism, Reactivity, and Application Guide

Executive Summary

The N-acryloylazetidine moiety represents a specialized class of "tunable" covalent warheads, distinct from the more common acryloyl-piperidine or -pyrrolidine scaffolds. Gaining prominence through the rigorous optimization of KRAS G12C inhibitors, this warhead offers a unique balance of electrophilicity , metabolic stability , and vector geometry . Unlike highly reactive warheads that risk off-target toxicity, the N-acryloylazetidine motif leverages the ring strain and specific steric profile of the 4-membered azetidine ring to position the Michael acceptor (

This guide details the physicochemical mechanics of this warhead, providing a self-validating framework for its synthesis, kinetic characterization, and deployment in drug discovery.

Mechanistic Foundations

Chemical Architecture & Ring Strain

The core of this warhead is the 1-acryloylazetidine system.

-

Structure: An acrylamide group (

) where the nitrogen is part of a strained 4-membered azetidine ring. -

Electronic Effect: In standard amides, the nitrogen lone pair resonates strongly with the carbonyl, reducing the carbonyl's electrophilicity. In N-acyl azetidines, the ring strain (

26 kcal/mol) and the geometric constraints slightly perturb this resonance. While not as extreme as in -

Steric Vector: The azetidine ring is compact and rigid. It directs the acrylamide vector with less conformational entropy than acyclic amines or larger flexible rings, reducing the entropic penalty upon binding.

Reaction Mechanism: The Michael Addition

The irreversible inhibition proceeds via a specific 1,4-conjugate addition (Michael addition). The target thiolate (Cys-S⁻) attacks the

Figure 1: Step-wise mechanism of covalent adduct formation. The azetidine ring remains intact throughout the reaction, serving as the anchor.

Reactivity & Selectivity Profile

The "Goldilocks" reactivity of N-acryloylazetidine is its defining feature. It is reactive enough to modify the target cysteine within the residence time of the drug but stable enough to survive systemic circulation.

Comparative Reactivity Analysis

The ring size attached to the acrylamide nitrogen influences the

| Warhead Type | Ring Size | Relative Reactivity (Theoretical) | Metabolic Stability | Key Characteristic |

| N-Acryloylazetidine | 4 | Moderate/High | High | Rigid vector; reduced N-oxidation liability compared to piperazines. |

| N-Acryloylpyrrolidine | 5 | Moderate | Moderate | Standard "workhorse" warhead; good balance but higher lipophilicity than azetidine. |

| N-Acryloylpiperidine | 6 | Low/Moderate | Low | Often suffers from rapid oxidative metabolism (N-dealkylation/oxidation). |

| N,N-Dimethylacrylamide | Acyclic | Low | Variable | High conformational entropy; often less potent due to entropic penalty. |

Metabolic Advantage

Azetidines are less lipophilic (lower LogD) than their pyrrolidine/piperidine counterparts, improving solubility. Furthermore, the strained azetidine nitrogen is less basic and often less prone to Cytochrome P450-mediated N-oxidation or

Experimental Protocols (Self-Validating Systems)

Synthesis of N-Acryloylazetidine Intermediates

Objective: Generate the warhead from a secondary amine precursor.

Reagents:

-

Azetidine derivative (free base or HCl salt).

-

Acryloyl chloride (freshly distilled or commercial high-purity).

-

DIPEA (Diisopropylethylamine) or

(in biphasic systems). -

Solvent: DCM (Dichloromethane) or THF at 0°C.

Protocol:

-

Dissolution: Dissolve 1.0 eq of the azetidine substrate in dry DCM (0.1 M concentration). Add 3.0 eq of DIPEA. Cool to 0°C under

. -

Acylation: Dropwise add 1.1 eq of acryloyl chloride. Critical: Control exotherm to prevent polymerization.

-

Monitor: TLC/LC-MS after 30 mins. Look for mass shift (+54 Da).

-

Quench: Add saturated

. -

Validation:

NMR must show characteristic acrylamide signals:

GSH Reactivity Assay ( Determination)

Objective: Assess the intrinsic electrophilicity (

Protocol:

-

Prepare Stocks: Test compound (10 mM in DMSO), GSH (100 mM in water), Internal Standard (e.g., Naproxen).

-

Incubation: Mix compound (final 50

M) with GSH (final 5 mM, 100-fold excess) in PBS (pH 7.4) at 37°C. -

Sampling: At t=0, 15, 30, 60, 120, 240 min, remove aliquots and quench with 1% Formic Acid/Acetonitrile.

-

Analysis: LC-MS/MS. Monitor the disappearance of the parent peak.

-

Calculation: Plot

vs. time. Slope =- .

-

Target: For a viable drug candidate,

should typically be

Intact Protein Mass Spectrometry

Objective: Confirm covalent labeling stoichiometry (1:1 adduct).

Protocol:

-

Incubation: Incubate Target Protein (1

M) with N-acryloylazetidine inhibitor (1.5 -

Desalting: Use C4 ZipTip or rapid SEC cartridge to remove non-covalent binder.

-

MS Analysis: ESI-TOF MS (deconvoluted spectra).

-

Criteria:

-

Pass: Mass shift of exactly +[MW of Inhibitor]. No +2x adducts (selectivity).

-

Fail: No shift (lack of potency) or multiple shifts (promiscuity).

-

Optimization Workflow: The SAR Loop

Drug discovery with this warhead requires optimizing both the non-covalent binding (

Figure 2: Iterative SAR workflow for covalent inhibitor optimization.

References

-

Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. Source: ACS Medicinal Chemistry Letters (2019). URL:[Link]

-

Covalent inhibitors: a rational approach to drug discovery. Source: MedChemComm (2011). URL:[Link]

-

Characterising covalent warhead reactivity. Source: Bioorganic & Medicinal Chemistry (2019). URL:[Link]

-

Azetidines in Drug Discovery. Source: Journal of Medicinal Chemistry (2016). URL:[Link]

Foreword: Navigating the Thermodynamic Landscape of Novel Monomers

An In-Depth Technical Guide to the Thermodynamic Properties of N-Acryloylazetidine and its Polymerization

To the researchers, scientists, and drug development professionals exploring the frontiers of polymer chemistry, this guide serves as a foundational resource for understanding the thermodynamic properties of N-acryloylazetidine. While specific, experimentally-derived thermodynamic data for this particular monomer is not yet prevalent in published literature, the principles governing its behavior are well-established. This document provides a robust framework for both the experimental determination and theoretical understanding of the key thermodynamic parameters that dictate the polymerization behavior of N-acryloylazetidine and its analogues. By synthesizing established methodologies with insights into the behavior of related N-substituted acrylamides, we equip you with the knowledge to predict, control, and optimize the polymerization of this promising monomer for your advanced applications.

Introduction: N-Acryloylazetidine and the Thermodynamic Imperative

N-acryloylazetidine is a vinyl monomer featuring a four-membered azetidine ring, a structure that imparts unique polarity and potential for post-polymerization modification. As with any polymerization process, the transformation of monomer to polymer is governed by a delicate balance of enthalpy and entropy. A thorough understanding of these thermodynamic driving forces is not merely academic; it is critical for:

-

Predicting Polymerizability: Will the monomer polymerize under desired conditions?

-

Controlling Reaction Kinetics: How does temperature influence the rate and feasibility of the reaction?

-

Ensuring Stability: Understanding the concept of ceiling temperature (Tc) is crucial to prevent depolymerization.

-

Tailoring Material Properties: The resulting polymer's thermal properties, such as the glass transition temperature (Tg), are direct consequences of the monomer's structure and the thermodynamics of its polymerization.

The fundamental relationship that governs polymerization is the Gibbs free energy equation:

ΔG_p = ΔH_p - TΔS_p

Where:

-

ΔG_p is the Gibbs free energy of polymerization. For polymerization to be spontaneous, ΔG_p must be negative.

-

ΔH_p is the enthalpy of polymerization. This is typically negative (exothermic) for vinyl monomers as a stronger σ-bond is formed at the expense of a weaker π-bond.[1]

-

ΔS_p is the entropy of polymerization. This is almost always negative, as the random arrangement of monomer molecules is converted into a more ordered polymer chain structure.[1]

-

T is the absolute temperature in Kelvin.

Because the entropic term (-TΔS_p) is positive and increases with temperature, it directly opposes the typically favorable enthalpic term. This interplay gives rise to the concept of a ceiling temperature (T_c) , above which polymerization is no longer thermodynamically favorable (ΔG_p ≥ 0).

Key Thermodynamic Parameters and Their Significance

Enthalpy of Polymerization (ΔH_p)

The enthalpy of polymerization is a measure of the heat released during the conversion of one mole of monomer into a polymer. For vinyl monomers like N-acryloylazetidine, this value is largely influenced by the conversion of a C=C π-bond into a C-C σ-bond, a process that is strongly exothermic.[1] Structural factors, such as steric hindrance between substituent groups, can reduce the magnitude of this exotherm.[2]

Entropy of Polymerization (ΔS_p)

The entropy of polymerization reflects the change in disorder. The transition from a multitude of free-moving monomer units to a constrained polymer chain results in a significant loss of translational, rotational, and vibrational freedom, making ΔS_p inherently negative.[1]

Ceiling Temperature (T_c)

The ceiling temperature is the critical temperature at which the rate of polymerization equals the rate of depolymerization. It is defined as:

T_c = ΔH_p / ΔS_p

Knowledge of T_c is vital for selecting appropriate polymerization temperatures and for understanding the thermal stability of the resulting polymer.

Heat Capacity (C_p)

The heat capacity of the monomer and the resulting polymer is essential for accurate calorimetric studies and for understanding the thermal behavior of the material. It represents the amount of heat required to raise the temperature of the substance by one degree.

Glass Transition Temperature (T_g)

The glass transition temperature is a property of the amorphous polymer. It is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(N-substituted acrylamide)s, the T_g is influenced by factors such as the rigidity of the polymer backbone and the size and interactions (e.g., hydrogen bonding) of the side groups.[3] For poly(N-acryloylazetidine), the constrained four-membered ring is expected to significantly impact chain mobility and thus the T_g.

Table 1: Typical Thermodynamic Values for Structurally Related Acrylic Polymers (Note: These values are for illustrative purposes to provide context, as specific data for N-acryloylazetidine is not available in the cited literature.)

| Polymer | Monomer | T_g (°C) | ΔH_p (kJ/mol) |

| Poly(acrylamide) | Acrylamide | ~194[3] | -82.8 |

| Poly(N,N-dimethylacrylamide) | N,N-dimethylacrylamide | ~125[3] | -57.7 |

| Poly(methyl acrylate) | Methyl acrylate | ~10 | -77.4 |

| Poly(n-butyl acrylate) | n-butyl acrylate | ~-54 | -77.4 |

Values for ΔH_p are typical literature values for bulk polymerization. T_g values can vary with polymer molecular weight and measurement conditions.

Experimental Determination of Thermodynamic Properties

Differential Scanning Calorimetry (DSC) is the cornerstone technique for experimentally determining the key thermodynamic properties of a monomer and its polymer.

Workflow for Thermodynamic Characterization via DSC

The following diagram outlines the logical workflow for a comprehensive thermal analysis of a novel monomer like N-acryloylazetidine.

Caption: Experimental workflow for determining ΔH_p, T_g, and C_p.

Detailed Experimental Protocol: Determining ΔH_p via DSC

This protocol describes a self-validating system for measuring the enthalpy of polymerization.

Objective: To quantify the heat released (ΔH_p) during the free-radical polymerization of N-acryloylazetidine.

Materials:

-

N-acryloylazetidine monomer (high purity)

-

Azo initiator (e.g., AIBN)

-

High-pressure DSC pans and lids

-

DSC instrument (calibrated for temperature and enthalpy)

-

Nitrogen gas supply (high purity)

Methodology:

-

Instrument Calibration (Trustworthiness Pillar): Prior to the experiment, calibrate the DSC instrument's temperature and enthalpy response using a high-purity standard, such as indium. This ensures the accuracy of the measured heat flow.[4]

-

Sample Preparation: In a controlled environment (e.g., a glovebox to exclude oxygen, which can inhibit free-radical polymerization), accurately weigh 2-3 mg of the monomer into a high-pressure DSC pan. Add a known, catalytic amount of initiator (e.g., 0.5 mol%).

-

Expertise Insight: Using high-pressure pans is critical. The polymerization exotherm can increase the internal pressure, and a standard aluminum pan may rupture, invalidating the measurement and potentially contaminating the instrument.

-

-

Sealing the Pan: Hermetically seal the pan. An improperly sealed pan can lead to monomer evaporation during the scan, which would manifest as an endothermic event, interfering with the exotherm measurement.

-

Reference Pan: Prepare an empty, sealed pan to be used as a reference.

-

DSC Program Execution:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a temperature well below the initiator's decomposition temperature (e.g., 25°C for AIBN).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) through the polymerization temperature range up to a point where the reaction is complete (e.g., 200°C).

-

Causality Insight: A heating rate of 10°C/min is a common starting point. It is fast enough to produce a distinct, easily integrable peak but slow enough to minimize thermal lag effects. The experiment should be run under a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative side reactions.[4]

-

-

Data Analysis:

-

The software will plot heat flow versus temperature. The polymerization will appear as a broad exothermic peak.

-

Integrate the area under this peak. The result will be the total heat evolved in Joules (J).

-

Normalize this value by the mass of the monomer in the pan to get the enthalpy in J/g.

-

Convert this to the molar enthalpy of polymerization (ΔH_p) in kJ/mol using the monomer's molecular weight.

-

Detailed Experimental Protocol: Determining T_g via DSC

Objective: To determine the glass transition temperature of poly(N-acryloylazetidine).

Methodology:

-

Sample Preparation: Place 5-10 mg of the purified, dry polymer into a standard aluminum DSC pan.

-

DSC Program Execution (Heat-Cool-Heat):

-

First Heat: Ramp the temperature from 25°C to a temperature well above the expected T_g (e.g., 200°C) at 10°C/min. This step erases the polymer's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back down to the starting temperature.

-

Second Heat: Ramp the temperature again at 10°C/min through the transition region.

-

Expertise Insight: The T_g should always be determined from the second heating scan. This ensures the measurement reflects the intrinsic properties of the material under controlled conditions, free from artifacts like residual solvent or internal stresses from its initial synthesis.[3]

-

-

Data Analysis:

-

On the thermogram from the second heating scan, the glass transition will appear as a step-like change in the heat capacity.

-

The T_g is typically reported as the midpoint of this transition.

-

The Interplay of Thermodynamics in Polymerization

The relationship between enthalpy, entropy, and temperature is not just theoretical; it has profound practical implications for synthesizing and using polymers.

Caption: Relationship between ΔG, ΔH, TΔS, and Ceiling Temperature (T_c).

Conclusion and Future Outlook

This guide has established the fundamental thermodynamic principles and experimental methodologies required to characterize N-acryloylazetidine. While direct data remains to be published, the protocols for DSC analysis of ΔH_p and T_g provide a clear and reliable path for researchers to generate this crucial information. The thermodynamic properties derived from these experiments are the essential first step in unlocking the potential of poly(N-acryloylazetidine), enabling rational process design, ensuring thermal stability, and ultimately, accelerating its journey from a novel monomer to an advanced material in research and drug development.

References

- Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. (n.d.). Elsevier Science Ltd.

- Preparation and thermal study of polymers derived

- Effect of temperature on solid state polymerization of N-substituted acrylamides induced by preirradi

- Thermodynamics of vinylcyclohexane, polyvinylcyclohexane, and vinilcyclohexane polymerization. (n.d.).

- Solution Properties of Hydrophobically Modified Copolymers of N-Isopropylacrylamide and N-Glycine Acrylamide: A Study by Microcalorimetry and Fluorescence Spectroscopy. (2000).

- Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. (2023). MDPI.

- Synthesis and Copolymerization of several N-substituted acrylamides. (n.d.). Baghdad Science Journal.

- The thermodynamics and kinetics of depolymerization: what makes vinyl monomer regener

- Thermodynamics of Polymer Blends. (n.d.).

- Thermodynamics of Polymeriz

- Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temper

- Polymers from S-vinyl monomers: reactivities and properties. (2022). RSC Publishing.

- Heats of polymerization.

- Improved Approach for ab Initio Calculations of Rate Coefficients for Secondary Reactions in Acrylate Free-Radical Polymeriz

- Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. (2009). NIST.

- Thermodynamic and Ultrasonic Properties of Acrylic Monomers. (1973). NTIS.

- Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. (n.d.). University of Pennsylvania.

- Liquid heat capacity of an amorphous poly(lactic acid). (2025).

- Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. (2025).

Sources

1-(Azetidin-1-yl)prop-2-en-1-one: A Comprehensive Analysis of Solubility in Organic Solvents versus Water

Executive Summary

As a Senior Application Scientist navigating the intersection of covalent drug discovery and advanced polymer synthesis, understanding the precise solvation mechanics of reactive monomers is critical. 1-(Azetidin-1-yl)prop-2-en-1-one (commonly known as N-acryloylazetidine) is a highly reactive,

This whitepaper dissects the solubility profile of this compound, contrasting its behavior in organic solvents versus aqueous media. By analyzing its hydrogen-bonding capacity and molecular topology, we establish the causality behind its high miscibility in organic phases and its robust aqueous solubility—properties that dictate its utility as a Michael acceptor warhead in pharmacology and as a monomer for stimuli-responsive polymers [1].

Molecular Anatomy & Physicochemical Rationale

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular anatomy:

-

The Amide Core (Hydrogen Bond Acceptor): The molecule is a tertiary amide. The nitrogen atom is fully substituted by the azetidine ring, meaning the molecule possesses zero hydrogen bond donors (HBD) . However, the carbonyl oxygen is a potent hydrogen bond acceptor (HBA) .

-

The Azetidine Ring (Hydrophobic Cavity): The four-membered nitrogen heterocycle adds a localized region of hydrophobicity. Because the ring is small (3 carbons), the energetic penalty for forming a hydration cavity in water is relatively low compared to larger heterocycles (e.g., piperidine).

-

Causality of Solvation: Primary and secondary amides often exhibit limited solubility in non-polar solvents due to strong intermolecular hydrogen bonding (self-association) that forms a cohesive, high-energy liquid or solid state. Because this compound lacks an HBD, this self-association barrier is eliminated. Consequently, solvent molecules—whether organic or aqueous—can readily penetrate and form a primary solvation shell without needing to overcome a massive lattice or cohesive energy barrier.

Comparative Solubility Data

The table below summarizes the solubility profile of this compound across different solvent classes, grounded in thermodynamic principles.

| Solvent System | Solubility Profile | Mechanistic Rationale |

| Aqueous Media (Water, PBS) | Highly Soluble (>100 mg/mL) | The favorable enthalpy of hydrogen bonding between water molecules and the carbonyl oxygen outweighs the entropic penalty of hydrating the small azetidine ring and vinyl group. |

| Polar Aprotic (DMSO, DMF, MeCN) | Miscible | Strong dipole-dipole interactions perfectly match the polarity of the tertiary amide. Ideal for preparing high-concentration stock solutions. |

| Halogenated (DCM, Chloroform) | Miscible | Excellent solvation of the hydrophobic azetidine and vinyl moieties via dispersion forces, combined with dipole interactions at the amide core. |

| Aliphatic Hydrocarbons (Hexane) | Low to Moderate | The high polarity of the conjugated amide core restricts infinite miscibility in purely non-polar, non-polarizable media. |

Mechanistic Solvation Workflow

The following diagram illustrates the logical relationship between the molecule's structural features, its solvation pathways in different media, and the resulting downstream applications.

Workflow detailing the solvation mechanics and downstream applications of N-acryloylazetidine.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in assay design, solubility must be quantified using self-validating systems. Below are the field-proven methodologies for determining both thermodynamic and kinetic solubility.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask HPLC-UV)

This protocol determines the absolute equilibrium solubility of the compound. Because this compound is a liquid at room temperature, this assay identifies the saturation point (liquid-liquid phase separation) in aqueous buffers.

-

System Suitability Check: Inject a 5-point standard curve of this compound dissolved in 100% acetonitrile into the HPLC-UV (detection at ~230 nm for the

-unsaturated amide). Validation: -

Sample Preparation: Add an excess of the monomer (e.g., 200

L) to 800 -

Equilibration: Agitate the vial at a constant temperature (25.0 ± 0.1 °C) using a thermoshaker at 800 rpm.

-

Self-Validating Sampling: Extract 50

L aliquots at 24 hours and 48 hours . Centrifuge the aliquots at 15,000 x g for 15 minutes to separate any micro-emulsions. -

Analysis: Dilute the aqueous supernatant with mobile phase and analyze via HPLC-UV.

-

Causality & Validation: The system is self-validated if the concentration difference between the 24h and 48h time points is

. This proves that thermodynamic equilibrium has been achieved rather than a metastable supersaturated state.

Protocol B: Kinetic Solubility (High-Throughput Nephelometry)

In drug discovery, compounds are often spiked from DMSO stocks into aqueous assays. This protocol determines the concentration at which the compound crashes out of solution kinetically.

-

Stock Preparation: Prepare a 100 mM stock of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock into PBS (pH 7.4), maintaining a constant final DMSO concentration of 1% (v/v) across all wells. Causality: Maintaining constant DMSO prevents co-solvent concentration variations from skewing the precipitation threshold.

-

Internal Controls:

-

Negative Control: PBS + 1% DMSO (establishes baseline scattering).

-

Positive Control: Amiodarone or Haloperidol (validates the nephelometer's sensitivity to particulate formation).

-

-

Incubation & Reading: Incubate the plate for 2 hours at room temperature, then read the light scattering (nephelometry) at 620 nm.

-

Data Interpretation: The kinetic solubility limit is defined as the highest concentration where the scattering signal remains within 3 standard deviations of the negative control baseline.

Applications in Polymer Science & Drug Design

Polymer Science (LCST Behavior): While the this compound monomer is highly soluble in water, its corresponding polymer, poly(N-acryloylazetidine), exhibits unique behavior. Synthesized via anionic or radical polymerization [1], the polymer backbone introduces significant hydrophobicity. As the temperature of the aqueous solution increases, the entropic penalty of the highly ordered water molecules surrounding the polymer outweighs the enthalpic gain of carbonyl hydration. This thermodynamic shift drives the polymer chains to collapse and phase-separate, a phenomenon known as Lower Critical Solution Temperature (LCST) behavior.

Covalent Drug Discovery: In pharmacology, the acrylamide moiety is a privileged electrophile used to target nucleophilic cysteine residues (e.g., in KRAS G12C inhibitors). The high aqueous solubility of the N-acryloylazetidine warhead ensures that incorporating this reactive group into a lead compound does not severely degrade the parent molecule's pharmacokinetic profile or cause assay-disrupting aggregation.

References

-

Suzuki, T., Kusakabe, J.-I., Kitazawa, K., & Ishizone, T. (2010). Living Anionic Polymerization of N-Methacryloylazetidine: Anionic Polymerizability of N,N-Dialkylmethacrylamides. Macromolecules, 43(1), 107–116.[Link]

The Strategic Marriage of Strain and Reactivity: A Technical Guide to the History and Development of Azetidine Acrylamides in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the conformationally constrained azetidine scaffold and the reactive acrylamide warhead has given rise to a powerful and versatile class of molecules in modern drug discovery. This in-depth technical guide provides a comprehensive overview of the history, rationale, synthetic evolution, and therapeutic applications of azetidine acrylamides. By examining the unique physicochemical properties imparted by the four-membered ring and the strategic implementation of the Michael acceptor, we will explore how this chemical marriage has led to the development of potent, selective, and clinically relevant covalent inhibitors. This guide will delve into the causality behind experimental choices in their synthesis and optimization, offering field-proven insights for researchers in the field.

Introduction: Two Pillars of Modern Medicinal Chemistry

The journey of azetidine acrylamides in drug design is a story of convergence, where two seemingly disparate areas of medicinal chemistry—strained ring systems and covalent inhibitors—found a synergistic partnership. To fully appreciate the significance of this combination, it is essential to first understand the individual contributions of each component.

The Azetidine Scaffold: From Chemical Curiosity to Privileged Motif

The history of the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, began in 1888 with its first synthesis by German chemists Siegmund Gabriel and J. Weiner.[1] For many years, the inherent ring strain of approximately 25.4 kcal/mol made it a synthetic challenge and it was largely regarded as a chemical curiosity.[1][2] A significant turning point came in 1955 with the isolation of the naturally occurring L-azetidine-2-carboxylic acid, which hinted at the biological relevance of this scaffold.[3]

It was not until the late 20th and early 21st centuries that the true potential of substituted azetidines was realized in drug discovery.[3] Medicinal chemists began to appreciate that the conformational rigidity of the azetidine ring could precisely position substituents in three-dimensional space, a highly desirable trait for optimizing interactions with biological targets.[3][4] Furthermore, the incorporation of this sp3-rich motif was found to confer a range of beneficial physicochemical properties, including:

-

Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains or larger rings.[5][6]

-

Enhanced Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved solubility.[5]

-

Reduced Lipophilicity: Azetidines can serve as bioisosteres for larger, more lipophilic groups, helping to optimize the overall pharmacokinetic profile of a drug candidate.[5]

Today, several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, a testament to its status as a privileged scaffold in medicinal chemistry.[5][7]

The Acrylamide Warhead: The Rise of Targeted Covalent Inhibition

The concept of covalent drugs is not new; aspirin, marketed since 1899, exerts its effect through covalent modification of its target.[8] However, for a long time, the inclusion of reactive functional groups in drug candidates was often avoided due to concerns about off-target reactivity and potential toxicity.[8][9]

The paradigm began to shift with the advent of targeted covalent inhibition, where a reactive "warhead" is appended to a ligand that has high affinity for a specific biological target. This approach combines the best of both worlds: the selectivity of a non-covalent binder with the prolonged duration of action and high potency of a covalent inhibitor.[8][10]

The acrylamide group has emerged as one of the most popular and versatile covalent warheads.[11][12] Its utility stems from its ability to act as a Michael acceptor, reacting with nucleophilic amino acid residues, most notably cysteine, on the target protein.[13][14] This reaction, a Michael addition, forms a stable covalent bond, effectively and often irreversibly inhibiting the protein's function.[14] The reactivity of the acrylamide can be finely tuned through electronic modifications to the molecule, allowing for a balance between on-target reactivity and off-target promiscuity.[11][15] The success of this approach is exemplified by several FDA-approved drugs, including afatinib and ibrutinib.[12][13]

The Developmental History of Azetidine Acrylamides: A Strategic Union

The deliberate combination of the azetidine scaffold and the acrylamide warhead is a more recent development, driven by the need for highly selective and potent covalent inhibitors for challenging drug targets. The rationale for this pairing is multifold:

-

Precise Warhead Positioning: The rigid azetidine ring acts as a stable platform to orient the acrylamide warhead for optimal interaction with the target nucleophile (e.g., a cysteine residue). This precise positioning enhances the rate of the covalent reaction and contributes to selectivity.

-

Modulation of Reactivity: The electronic properties of the azetidine ring and its substituents can influence the reactivity of the acrylamide Michael acceptor.[16] This provides an additional handle for medicinal chemists to fine-tune the desired level of reactivity.

-

Exploration of Novel Chemical Space: The combination of these two motifs allows for the creation of unique three-dimensional structures that can access binding pockets inaccessible to more conventional scaffolds.[17]

-

Improved Drug-like Properties: The inherent benefits of the azetidine scaffold, such as improved solubility and metabolic stability, can be imparted to the covalent inhibitor, leading to a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.[13][18]

A significant milestone in the application of azetidine acrylamides was in the pursuit of inhibitors for KRASG12C, a previously "undruggable" cancer target.[19] Researchers at Amgen and Carmot Therapeutics utilized an electrophile screening approach and identified N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as potent and selective covalent inhibitors.[19] This work demonstrated the power of the azetidine acrylamide platform in tackling challenging targets and has spurred further interest in this chemical class.[19]

Synthesis and Methodologies

The synthesis of azetidine acrylamides typically involves the preparation of a substituted azetidine core followed by acylation with an acryloyl derivative. The synthetic accessibility of diverse azetidines has been a key enabler for the exploration of this chemical space.

Evolution of Azetidine Synthesis

Early methods for synthesizing the azetidine ring were often low-yielding and lacked generality.[1] The classical approach involves the intramolecular cyclization of a γ-amino halide or a related substrate.[1] The 21st century has seen a surge in the development of more sophisticated and versatile methods, including:

-

Ring-Expansion Reactions: The expansion of aziridines can provide an elegant route to the azetidine core.[1]

-

Intramolecular C-H Amination: Transition-metal-catalyzed C-H activation and amination reactions have emerged as powerful tools for the direct formation of the azetidine ring.[1]

-

Strain-Release Methodologies: The functionalization of highly strained precursors like 1-azabicyclobutanes allows for the rapid and modular synthesis of enantio- and diastereopure azetidines.[17][20]

-

Visible-Light-Mediated Cycloadditions: Photochemical methods, such as the aza Paternò-Büchi reaction, offer mild and efficient pathways to highly functionalized azetidines.[5][21]

General Synthetic Workflow for Azetidine Acrylamides

The following diagram illustrates a general workflow for the synthesis and evaluation of azetidine acrylamides:

Caption: A generalized workflow for the synthesis and evaluation of azetidine acrylamides.

Detailed Experimental Protocol: Synthesis of N-(1-Acryloylazetidin-3-yl)benzamide (A Representative Example)

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of tert-butyl 3-aminoszetidine-1-carboxylate

-

To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 2: Benzoylation of the 3-amino group

-

Dissolve tert-butyl 3-aminoszetidine-1-carboxylate (1.0 eq) in dichloromethane.

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give tert-butyl 3-(benzamido)azetidine-1-carboxylate.

Step 3: Deprotection of the Boc group

-

Dissolve the product from Step 2 in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

-

Stir at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess trifluoroacetic acid.

Step 4: Acryloylation of the azetidine nitrogen

-

Dissolve the product from Step 3 in dichloromethane and cool to 0 °C.

-

Add triethylamine (2.5 eq).

-

Add acryloyl chloride (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford N-(1-acryloylazetidin-3-yl)benzamide.

Physicochemical and Pharmacological Properties

The combination of the azetidine ring and the acrylamide warhead results in a unique set of properties that are highly advantageous in a drug design context.

| Property | Contribution of Azetidine | Contribution of Acrylamide | Resulting Property of Azetidine Acrylamide |

| Conformational Rigidity | High, due to ring strain | Flexible (rotatable bond) | Precise positioning of the acrylamide warhead |

| Solubility | Generally improves aqueous solubility | Can enhance both aqueous and organic solubility[13][18] | Favorable balance for cell permeability and bioavailability |

| Metabolic Stability | Often enhances stability | Can be susceptible to metabolism | Overall stability is compound-dependent, but often improved |

| Reactivity | Can modulate electronics of the N-atom | Intrinsic Michael acceptor reactivity | Tunable covalent reactivity for target engagement |

| Target Engagement | Provides scaffold for non-covalent interactions | Forms a covalent bond with the target | High potency and prolonged duration of action |

Applications in Drug Design and Chemical Biology

Azetidine acrylamides have found significant applications as covalent inhibitors in oncology and are increasingly being explored in other therapeutic areas. They are also valuable tools in chemical biology for activity-based protein profiling (ABPP).

Covalent Inhibition of Kinases and Other Enzymes

The precise positioning of the acrylamide warhead by the azetidine scaffold makes this class of molecules particularly well-suited for targeting the cysteine residues often found in the active sites of protein kinases.[12] As demonstrated in the case of KRASG12C, the azetidine acrylamide can form a covalent bond with the mutant cysteine, locking the protein in an inactive state.[19] This strategy is being applied to a variety of other kinase targets implicated in cancer and inflammatory diseases.

The following diagram illustrates the mechanism of covalent inhibition of a target protein by an azetidine acrylamide:

Caption: Mechanism of covalent inhibition by an azetidine acrylamide.

Chemical Proteomics and Target Identification

The tunable reactivity of azetidine acrylamides makes them excellent probes for chemical proteomics.[17] By creating libraries of these compounds with varying stereochemistry and substitution patterns, researchers can identify novel "ligandable" cysteines across the proteome.[17] This approach, often coupled with mass spectrometry-based proteomics, can be used to identify new drug targets and to assess the selectivity of covalent inhibitors.

Future Directions and Conclusion

The history and development of azetidine acrylamides in drug design showcase a powerful example of how the strategic combination of distinct chemical motifs can lead to significant advances in medicinal chemistry. From their origins as separate entities—a strained heterocyclic scaffold and a reactive covalent warhead—their union has created a versatile platform for the development of potent and selective covalent inhibitors.

Future research in this area is likely to focus on:

-

Expansion to New Target Classes: While kinases have been a major focus, the application of azetidine acrylamides to other enzyme classes and protein-protein interactions is a promising area of exploration.

-

Development of Reversible Covalent Inhibitors: By modifying the acrylamide warhead, for example, with the inclusion of a cyano group, it is possible to create reversible covalent inhibitors that may offer an improved safety profile.[22]

-

Novel Synthetic Methodologies: Continued innovation in the synthesis of complex and diverse azetidines will be crucial for expanding the accessible chemical space of azetidine acrylamides.

References

- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL5z8GBJnwkjILaNBtgC9Phg1StE_AejxFd7oyucxiOu70u2CbQ_7Z2dZ3hqLCp2xsCQyrdE3ToyvFyKWgufvhvqSwGkQq8M6K_51B_aZiL0zNQ3cuNxvuRH5XHQl-NCl5KHfsbQsxfQh3QOlqGNiBoWFEt6fhqbezJP_6vNCAB_aINBAe3CH-P2U-q3DPq1O8stX0Y24pAFSSZtGNnx6_56jgimI9PpYxHVit8A672_PG]

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj7MeJIsVZxnmMhqaYZasvqE5zyBPMLkjxT4bcsWoBc-Xd4_RqiSb_xMz_IYQGZy3qTtM1RTcuj0lmPNjF5au9L_X20O4m_ejZelpwv3D11Bni64QDQleFzKxO_rjWSA9UTunTE788q-QMn2SbIorM3gRJ-NV-re0GraEgYa89PeSdxpiC-_5FTwGkeDu7IYAjlvMA_Ip-FkdhnZyCHis3apHjuM2d5L2yDe5LLAUEZVIgnA5mGw==]

- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWykFiRJpNDLvA3HMDM1vsG5XNvVjg3ga2-R_8zDbvU7ZIFOCfVAod-9_BzXGXf1r0QbJ9qr7PYIQmRzL9iNHapWVe0iF1ubQUMdc5WwX1sZQFSAzu1hJan3tESMs_SiPXHJxfP-rFr5f-AcZosLp6n5WIFg==]

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf0qveIQXZTvI_3-rGeHafyr0Pjhp_Yu919u2RcRKY_DdGM9NwVEX8DLf1xa1eTkuSklwsPbOxbbtd4x0PR8h0MqRNRvsnV-RNRpwvw1LySUA5DuloJ9t_ad5UyuAC2aUGfvcB]

- Azetidines in medicinal chemistry: emerging applications and approved drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3RrivSgrIvv6bR0TqUZTAKzAEFHlwAEwtW11JXJZR35kJL-jGOfc-a75T54c3LD0E0V6SK37P6iwh8U_C8y3v7EqzNfoTy_eQTYBOFQzGN8hFO0HnS7WZLKc2yjhE4eo4yI6iMekDoyRzgpCJYkUs8zZV20gfZ2BuC1aTUVnTvsrv__AILX0PaTV72hWMcgTmy5S-3aWv2J-8oFJEyZManvcPoSYsAvJX_WkgIjPdkZ_LXeKU1JeR]

- Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxNiTtCGjpBXCW5A_Gz6BeOGO_jWwSA1BKn9FDGpb13O6tuAbc3B6gCj1Pk22CwPp4_q8Zx6XuEwO0HtdeKrFpeTln5J1WNNQyYU-luuuyO6mr7VH4q-_wSzAGyfInQvB-R3p4dl8IlxLgG1k=]

- Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl_jGZus42jhBAJCd-X9LXZkGzRo6xYK9D_riIc88jf5wDi6Kv9neAsFk0t1i0WOR57bOySMeEH5BJjs6N4sQP7go5vT9TXNbLQt5mIHcIhryfY3_i0A-JgngmiIoj-Urtpf1RKTUeDRP5_Bs=]

- Azetidines in Drug Discovery - PharmaBlock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdiBqHP2YiKhz_lYJW1njOXNAZgLVCYnFC5ZoleHN-rjtKG9WVegc1ZZumV3yMIgXJZwRuqKSotNhnRbxVXk15TNkvPWVv3JyGZGaF_JQhS_iqjBUslcvhGxTRnhfWUGw44ur6s6kgtTGjuw5w6w==]

- Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsSqx1btZmL4ViEozteGNcD4P0SOof5pb4lc7RXPGFE8zQggtmscAfYMeezP9dzjMF7Wm9fy6XZS_Q_ESXPoY7I3CnifPZC3EDzc-fN3oAzDPlevsvqTRWaaH79xWTIsAj-cTa]

- Advances in covalent drug discovery - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYeRuAEZ8ctkykNDpfPVGBCqzJEdE0eJGSuCyeiu1Twlnhq8LdSZFfvN59YgZPwua66nx5ND_G4ZYKLW_p1mqgvW02nCDcnV8FGBCnQf7itZ1vAU2zIjF6oidgijaXqx5-yZ2Msa4R79ErNJ8=]

- A brief timeline of covalent drug discovery. Structures of covalent inhibitors are provided along with the enzymes/proteins they inhibit. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf5g6zf4RFFrwqHwaY-stLZpiuSR5pHt0Ic_clSsTR8J5oXnJEblHBxY-6px0x1-cc85KZbPyFnY82BScvtpg2_mNu9zI2VAjhyVoHlNABXPMSoWS1_ddH1cChxSc4gbpxWHMFeDPahdZj1Med6RZ3gMVY5uz8tkpJ6GrbV4pDGe2OBvpFqmv-0cemTmCpWYkH_b2KqeChQJF0Xe9shjiUBoM26zehId1hb-HdBVsCUdTTYhPMV6BeFJuv3cWMs2w=]

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjfKTvHynu9QhpU4ohiBKhwjim8uNEvmkww4xYjSok6Er-RU6OqtmifUnKilZez1y8b1n-_J10WEN23kphk1Wydh3SHqLG6_HIE8ZQD2eOD41_vHAdkAayjXCYdf4KfVj4OgJvVUesPuvWTlwyvLjXQ7PsINLz0RtyR7IN]

- Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQfrpkFsXALS3EszWEhQU6FVJo6VZ6ushXgNG4TuFTyWsCvihpV9q8p3MJ-SZqVcX15sTf69ZhZaxoWksT9UBTedeP83dfG2HTBGrFEhkZTYFjOI8CIa6xCmuPRvuFqEMAyoGZ-aUodK_DYGQP4VdMMAGPuIDu]

- Covalent Drug Discovery: Challenges, Advances, and Success Stories - International Pharmaceutical Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7cyI3pvptS8Af444CjHEFHSKzFr1Bmn7upoEs141jwygE2QqKxYLTQfQ_BvI6XZemv5kzx1fr9sOdtgu7dq7h65Q7GsbxR4CIQrdOyet8nIL7cItet_NIHSlTGyMceeIWGuvDtMs-Zfsj4JWuwlPWgWU-vp5iS2LmJXAR1rmLd4nkit6ICA==]

- Acrylamide Moiety, a Valuable Fragment in Medicinal Chemistry: Insight into Synthetic Methodologies, Chemical Reactivity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi1oQaD_icJNBPphwMwGF8af5tieT9UhPLsg8vV9Qdzx08bUP5Vz9Cu5oPR15_s-kcBdPpY7h9U5WHuIeQvz4ybUgGqypQ7Z0nkDs2TygtJKYNqeP_DZH2WDG1kBhsprD6V7e7C80RCE0ueX5uuZhWsdSdK_H_iQ7UthWiX-SS0By2BKO8e8EiUraC1Vn_Jd0=]

- Development of an acrylamide-based inhibitor of protein S-acylation - ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr8LQ9pguqAzmL6GXthG1iXiI0NaUHb8TOQfOyHBeeFFB4_wq2sZnDfQGL2yqusrHDtaXyjwiJcdN55k2QpJQWKVBkwoQ1pGU-hkrgK7BcP1MnA6zFw8mlyzQ0uVEmKKeQZ1vO2b6x5a4p464J1VE2JvdzBivCW1lYM97SRREfs0BwMgXnX2oWMSLVkFkrMtjjsGMVlZRjguwu1vlIxmt0YBBlB0YQxtiaX4Gr3sya6MAHLyWC7uZeJ-imgzJ7bFCq6dss77zu3XQWM1vThtCGuMpea2ftyBJPZQclXx9b156iteLuOjFxdSs4e5GOcg==]

- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG29iRyosdOD_UBRNp-H50Sfk53J3HrccvkqvTefo1Dos4hugWZoX4aT2ZWDj7AKj_-w3sh4hVZVdyYe7e1no1QYloj_bSksyvJniTUL9J7-GKQvnigx8aLImRSXaehYJLRCoZxGX902w==]

- Covalent Drug Discovery: Basic Principles and Analysis of Current Patent Literature. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE56MKGx955czCTVjWNm5iefXs0uJdwQblfIQg1p6Ygs2buYUOVfZndsGNzTNf2YFhh8stnZ2cGKAJ7_BOMAJMMd85Q1Ff7dSHXLdJi4PDJaEDSRQwLyRstyUdsI_w3Y4yKtxRlToBefAjN_Auwl2z3Wcl8AAqyQFVkqyL7ILQpI3NElMjKUQoXb66GOSlYKrSFV0d3yMiWlwTZzkHr4IecaABRmGxWom1C_LaoVQsjsw==]

- Recent Advances in Covalent Drug Discovery - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9S63Lw0axiC8i7pdy-4nBwGnUPyjxwyjO-jvjb66SNX0A3GuNZi62xi5vQaoCeEEprfUGn70DMzZFQTtsdhoOw1aYIXVEPAnjepQC_L0wOcp59ZGe1M53XdlIK-xc5D8QQQ==]

- Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcF65qN04Frr6QSQ4aIu2H1EdDM-KaGEl-iTUgLn1n7aVR9owYHlCZkrtu1nukmm8vc4_tRsUcNKlFN5KyBdkLKzAIB9zRY2MJrAMIdo5UFYgDpy5cauAurXvmI4IVj7HN7GU=]

- Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCEvUyN6SUzIHbbvLAr1TYl-77xt66tou2L_nyp6zf0UWqE-kn3fsHBNGfEqaFxzryY7KLnUZp33A0ae9yfGPBUcX85ceyw1NuqWLy0JcuCGp-IP8DZ6f82T0j6ayuNI_x80OZxJ62sexN3mGu]

- Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities | Organic Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStfv0QInOrYyttJniCZRPN9acKtNU4dheQvQydhGKK0kZVatk6yfryoNtAWBHgJZDmUoYZaF-pEfMY0P7HULSNrLTRxixiTTR2ke9LF_9E7s3ww0U3h9PUq4-6VQZSflwtWtJ9QDYRiyfFrz86BW-_6dQ]

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAxKhlHtCTy1gX7nw_5U15VviVnkE9VIU4Id9e8UmA_549b5S7OoWRi42AgR3lBGzATCXYQ9khkeiVVtBeZNFm4FoISR_LR-M2QNv4t5OAQv0l8lY6zkgDfQ2j4pT38Z1s9Oglf1THLw5AOdSw143C6wEH8P4cQPwcSLL5]

- Functional and structural interactions of novel acrylamide-based compounds with the α7 nicotinic acetylcholine receptor - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF-rg0M2SYQGt8s-LnDz-2e2TLONfGO4lHKulGrIsF3N-gzpQxl8iU7kdVCbr56U9FuOxB-AYBx7Ria_ZmgVyXJdWXyRdn1V1S4vbLLPz9WWHuZivapCA5yeWrkg6Ad098lBcT20-deMXIDGlClvEnzTFyhYTKhq7snrKyDIUFQrXOkyYWa7o8GrLSAQgn4vUHZ8sidxOOanrcWn_kWIZVUuEJY0t2SXFVPnS6q0g7xQPK0TfFjqknAdgiP_6bi1B4fbl5Ti537yIjj_XGcaHvNRC6D_DVrdBYSi2IAfEH7TokY1b16w==]

- Technical Support Center: Azetidine Synthesis Protocols - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEZadqq2-toNb5mXgjITbfaf_md0XIQkvVxlbloabg-gKHHhEUsdawqvdEdaFYsWqC5Ln8vZjVeSBjcmTfnpx4U83JVO6i53pj0Rfe6pWOzdE7X71RjXLKj04__sobbZERIFUpalKffO7m1TylKRdM96XC6VdocmxzwoynwR0r9URxqAwnAxhIIKHznZl2h8bCy_0=]

- A review of the toxicology of acrylamide - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqfw-_nd3wRssv5Lv0en1AIBBw49cQKeOxEVNJ3l0xUvIaoJwZk0pwAtZ1QdaJqJjuzchxYdpbD3b-A1oaBgDZyYUP0JGqDSEtyIpEbFngOAP0rFbAA_ckTSV0IIAORGJDxXfK]

- Azetidine synthesis - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkl0V2H-a7bGlM3dDBnxNOL9e60NOj_czHj0_ZPaZuti0J0zF6MHO-15m-1Wgc3JahalgYTzQdaGg4KgsXtetyzPYyNxeDthSyxlgc7OMYj2i_SXG4tN9sR2g0Rzs2L2iRHyqj8CED0tOjYWuewRKvsNxolpAf14WP5HSyzqVym6VWjw==]

- Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs6_-1KqtRgEoYXQct1Fj0JtLjkeFJIV7y95ut__3vYIA_9hk-rl--Ho3Oo4-cZIdQ069qnmF7dHjFK09Cz5ULLClMED5D3C6WVfHslsEhlGK0eBIlrhnOGvVn3d5TJBqdXIOxgtI1TmauIxDH8_pwFULfl5n006eeiOgKlnFSuN68UYUwD4gDfMb2xyH8kRWQ72Rx9fM=]

- Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhAQUJihm2ghFw5Z1Pbg0QUsGbuB_M8ZgNv1RZkn4kOwKB-UVXH5ya0MVNkilhbWBsXBeREUGjB0PD9R0ptG10Ns5K0gY0MyWC97MzDDiyWYy7yUnCr8sMKkn8hVKQ2tsMJ3yoMH72VEMTB0HN]

- Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes | Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe4KsslsOCmE8LuJ4tnd-56oHVNB84GOTAtw_TeSx1EHi6IFWZHyE_vA6uSxGDdXEIVP9NrsjZ2soGdGEHBXmxJN3msKnHZmjM6GHS5Xj_suSbMk_ooA_982bIrsErZW6oweJ7lPbNxolo0Tg=]

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHickom8tJjSwLM23QHFtewr5IWoJ7tn6jsYkV55jPTJ30bvpOY2-46xFJQKyZEWPi-zERUfau74dYovR3e84L1JS8JfYUW2U0F1R7YaP9SCFuyKvPTKfQjuCYITqDmiTq6WTuVt4zTovR_S7AI0cS7]

- Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition | ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWjWCHPUxS3Q1GH8p2lyfIqy28IqgMbPB9bf6q20htSO1yxqoremlfPXE6gVP-L6xoMNtYmeJmtd2lOw9ZiQAaxacqeiwuKkLLCEelM1vDWWOWTyRCdq0c3MuQdYec65l4cMaktVeCHr7cdJfsVg==]

- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDG8o1uA3YD91nN_-wOF6JS5ZH3v4Akxz2caxZFYLB6hQcd-qd489lsaX4yCfW_ZElnogLsdGxoKnjSdHl56XydbMRXbnxpv8ExEvzmhXWsNAmDERqlZozUtc3s8MTR_UTb52hl1rC5IQ6f99SEbLNHiVgNxvP6mZeIg==]

- Potency of azetidine acrylamide reactivity with NSUN2. (A) Gel‐ABPP... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQvqd1LDHwzDCE0g0lcaqn3dPTIeT9x3Ay8CzOCdaZ3W8Kk3aRwoZP0ixKERYTTFgJVEwZCZUPUeINgiZGUzNs6pJYh2b0a3Zwwehadw17wdw8ji-LMCYR_bb3XeLMz_UZ9hEAyN8YZ3CnmW_DIj-Cg09dNMCuSdoEZCgHqKUW5vCj4PIAYDOAouKXaujClQYmmdIe1iOfeezLzI9QwtakxB33iW-T6pf_QOcjwWuNS1892imKrY28rL8=]

- Recent advances in the development of covalent inhibitors - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFawKGBhp79DPxq3bRYxvk59GrpHqnCwy-tg3B-ZcAczkU69p49wlKVWHpNKpl-ecyjkfZ6d5Vriw4WqC6kZY9-AttjSO7thxaXUXlPqQHvOhdYzp0xHDUsIfH8pLoqz2TkMF8G110nW8Bordo=]

- Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeVeyCQVjPfuanliaRj01Z-5DhCfEO2-tQO2vXUf7Nzm5b-_C3AD39xQSvDEvacU2RNnFbl_QKiwJe9tSsNdJEYE48mhfJ4o3XQb8b7dJ8eFrzAfdxAcOemarmK4J2djMq9cyRRH-nUCgj-7-uCA6Fc3G84hnZdfjYQjM9mCl9RwFmNIWeeEAybXyz9mkETSAQxswvuO3kOV9zJyV4f3HArB07sSmT3-Z0hZ1bFv0idTmAwoEwFRQN1S3jPKSZ6CjewV_j74Yejx1pLCZXsnM=]

- Azetidine Amides in Drugs: Structure Search - Drug Hunter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhqUdfb3yvXHots10HKHIHH_SgxzRvhfdvWUcL5yyeuUl-adns5f-HYCp0Yxg0jrdvtAjtwJ8qYEShy613B64_X4ykj3XcKAL6w5cJfZm_mzOEGDiTrVQmrLZd1kah-nIlVd6g7YFQcVactDn7NPPhojLxypWP]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. drughunter.com [drughunter.com]

- 8. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. international-pharma.com [international-pharma.com]

- 11. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peerreview.go2articles.com [peerreview.go2articles.com]

- 13. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society [acs.digitellinc.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Azetidine synthesis [organic-chemistry.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

electrophilicity index of 1-acryloylazetidine for cysteine targeting

An In-Depth Technical Guide to the Electrophilicity of 1-Acryloylazetidine for Cysteine-Targeted Drug Discovery

Abstract

The strategic deployment of covalent inhibitors represents a paradigm of modern drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Central to the design of these molecules is the careful tuning of the electrophilic warhead to achieve a precise balance of reactivity and selectivity. Acrylamides are a privileged class of warheads that react with the thiol side chain of cysteine residues via a Michael addition mechanism.[1] This guide provides an in-depth technical examination of 1-acryloylazetidine, a specific acrylamide derivative, as a warhead for cysteine targeting. We will dissect the theoretical underpinnings of electrophilicity, provide robust computational and experimental protocols for its quantification, and outline advanced chemoproteomic strategies to assess its performance in a biological context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply quantitative reactivity principles to the design of next-generation covalent therapeutics.

The Principle of Electrophilicity in Covalent Drug Design

Covalent drugs function by forming a stable bond with a target protein, most commonly with the nucleophilic thiol of a cysteine residue.[2] The success of this strategy hinges on optimizing the electrophile's reactivity: it must be reactive enough to engage its target in a biological setting but not so reactive that it indiscriminately modifies off-target proteins, leading to toxicity.[3][4] This "Goldilocks" principle necessitates a quantitative understanding of electrophilicity.

Two primary theoretical frameworks are widely used to quantify electrophilicity:

-

Parr's Global Electrophilicity Index (ω): Derived from conceptual Density Functional Theory (DFT), the electrophilicity index (ω) provides an absolute, theoretical measure of a molecule's ability to accept electrons.[5][6] It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn estimated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7]

-

Equation: ω = μ² / 2η, where μ ≈ (E_HOMO + E_LUMO) / 2 and η ≈ (E_LUMO - E_HOMO).

-

-

Mayr's Electrophilicity Parameter (E): This is an empirical scale derived from extensive kinetic measurements of reactions between various electrophiles and nucleophiles.[8][9] The reactivity of an electrophile is defined by the parameter E in the linear free-energy relationship:

-

Equation: log k = s_N( N + E), where k is the second-order rate constant, and N and s_N are nucleophile-specific parameters.[8]

-

While Parr's index (ω) is computationally accessible, studies have shown it can correlate poorly with the experimental reactivity of Michael acceptors.[10][11] In contrast, Mayr's parameter E, being empirically derived from reaction rates, often provides a more predictive measure of kinetic reactivity.[5] For a comprehensive assessment, both computational and experimental approaches are recommended.

Structural Analysis: 1-Acryloylazetidine

1-Acryloylazetidine belongs to the acrylamide class of Michael acceptors.[1] The core reactive moiety is the α,β-unsaturated carbonyl system, which serves as the electrophilic trap for the cysteine thiol. The distinguishing feature is the four-membered azetidine ring attached to the carbonyl. This strained ring system can influence the electronic properties of the acrylamide warhead, potentially modulating its reactivity compared to more common acyclic (e.g., N,N-dimethylacrylamide) or larger cyclic (e.g., N-acryloylpiperidine) analogues. The investigation of azetidine-containing compounds as cysteine-reactive electrophiles has shown promise, suggesting this moiety is a valuable addition to the covalent drug design toolbox.[12]

Caption: Covalent modification via Thiol-Michael Addition.

In Silico Quantification: Calculating the Electrophilicity Index (ω)

Quantum chemical calculations offer a rapid, resource-efficient method to estimate the intrinsic electrophilicity of a novel warhead.[4] This in silico approach is invaluable for prioritizing a series of candidate molecules for synthesis and further experimental validation.

Caption: Workflow for DFT calculation of electrophilicity index (ω).

Protocol 3.1: DFT Calculation of ω

This protocol describes the calculation of the global electrophilicity index (ω) using Density Functional Theory (DFT).

-

Structure Preparation:

-

Obtain a 3D structure of 1-acryloylazetidine. This can be done using chemical drawing software (e.g., ChemDraw) and converting to 3D coordinates.

-

-

Geometry Optimization:

-

Causality: The first step is to find the lowest energy conformation of the molecule. This is crucial as the orbital energies are dependent on the molecular geometry.

-

Method: Perform a geometry optimization using a DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[7][13] This can be performed in quantum chemistry software packages like Gaussian or ORCA.

-

-

Frequency Calculation:

-

Causality: To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface (and not a transition state), a frequency calculation must be performed. A true minimum will have zero imaginary frequencies.

-

Method: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

-

-

Orbital Energy Extraction:

-

Causality: The energies of the frontier molecular orbitals (HOMO and LUMO) are required to calculate the chemical potential and hardness.[14]

-

Method: From the output file of the frequency calculation, extract the energies of the HOMO and LUMO. Note these values in Hartrees or convert to eV.

-

-

Calculation of ω:

-

Causality: Apply the formulas of conceptual DFT to derive the electrophilicity index.

-

Method:

-

Calculate chemical potential: μ = (E_HOMO + E_LUMO) / 2

-

Calculate chemical hardness: η = E_LUMO - E_HOMO

-

Calculate electrophilicity index: ω = μ² / (2η)

-

-

Data Presentation: Comparative Analysis

To contextualize the reactivity of 1-acryloylazetidine, it is essential to compare its calculated properties with those of well-characterized acrylamide warheads.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Hardness (η) | Electrophilicity (ω) | Relative Reactivity |

| N,N-Dimethylacrylamide | (Calculated) | (Calculated) | (Calculated) | (Calculated) | Low |

| Acrylamide | (Calculated) | (Calculated) | (Calculated) | (Calculated) | Moderate |

| 1-Acryloylazetidine | (Calculated) | (Calculated) | (Calculated) | (Calculated) | To be determined |

| N-Acryloylindole | (Calculated) | (Calculated) | (Calculated) | (Calculated) | High[15] |

Note: The values in this table are illustrative and must be calculated using the protocol above for a direct comparison.

Experimental Quantification: Determining Mayr's Electrophilicity (E)

Experimental kinetic analysis provides a direct measure of reactivity that accounts for solvent effects and other real-world parameters. Determining Mayr's E parameter positions the electrophile on a comprehensive reactivity scale.[8][16]

Caption: Workflow for experimental determination of Mayr's E.

Protocol 4.1: Kinetic Measurement of Thiol Addition

This protocol details the determination of the second-order rate constant (k) for the reaction of 1-acryloylazetidine with a model thiol.

-

Materials & Reagents:

-

1-Acryloylazetidine

-

N-acetylcysteine (or Glutathione) as the model nucleophile

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as a co-solvent if needed

-

HPLC system with a C18 column

-

-

Solution Preparation:

-

Prepare stock solutions of 1-acryloylazetidine and N-acetylcysteine in the chosen solvent system. A typical concentration would be 10 mM.

-

-

Kinetic Run (Pseudo-First-Order Conditions):

-

Causality: To simplify the rate law and facilitate calculation, the reaction is run under pseudo-first-order conditions where the nucleophile (N-acetylcysteine) is in large excess (e.g., 10-fold or greater) compared to the electrophile (1-acryloylazetidine).

-

Method:

-

Equilibrate the reaction buffer and reactant solutions to a constant temperature (e.g., 25 °C).

-

In a reaction vessel, add the buffer and the N-acetylcysteine solution.

-

Initiate the reaction by adding the 1-acryloylazetidine solution to achieve the final desired concentrations (e.g., 1 mM electrophile, 10 mM nucleophile).

-

At defined time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench it (e.g., with an excess of a strong acid like TFA) to stop the reaction.

-

Analyze the quenched samples by HPLC to determine the concentration of the remaining 1-acryloylazetidine.

-

-

-

Data Analysis:

-

Causality: The rate constant is derived from the change in reactant concentration over time.

-

Method:

-

Plot the natural logarithm of the concentration of 1-acryloylazetidine (ln[E]) versus time.

-

The slope of this line will be equal to -kobs (the observed pseudo-first-order rate constant).

-

Calculate the second-order rate constant (k) using the equation: k = kobs / [Nucleophile].

-

-

-

Determination of Mayr's E:

-

Causality: With the experimentally determined rate constant (k), and using known parameters for the nucleophile, the electrophilicity E can be calculated.

-

Method:

-

Obtain the nucleophilicity parameter (N) and the sensitivity parameter (s_N) for the chosen nucleophile under the reaction conditions from an authoritative source like Mayr's Database of Reactivity Parameters.[16]

-

Rearrange the Mayr equation to solve for E: E = (log k / s_N) - N.

-

-

Biological Assessment: Chemoproteomic Profiling

While in silico and in vitro methods quantify intrinsic reactivity, the ultimate test of a cysteine-targeting warhead is its behavior in a complex biological system. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to map the reactivity of cysteines across the entire proteome.[17]

Caption: Competitive ABPP workflow to identify protein targets.

Protocol 5.1: Competitive ABPP for Target Identification

This protocol provides a workflow to identify the protein targets of 1-acryloylazetidine in a cellular lysate.

-

Proteome Preparation:

-

Harvest cells and prepare a native protein lysate by methods such as sonication or Dounce homogenization in a buffer like PBS, ensuring to keep samples on ice to maintain protein integrity.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Competitive Labeling:

-

Causality: This step identifies which cysteines are engaged by the test compound. If 1-acryloylazetidine binds to a cysteine, that site will be blocked and unavailable for labeling by the subsequent broad-spectrum probe.

-

Method:

-

Aliquot the proteome into two samples.

-

To the "Experiment" sample, add 1-acryloylazetidine to a final concentration (e.g., 10 µM).

-

To the "Control" sample, add an equivalent volume of vehicle (e.g., DMSO).

-

Incubate both samples for a set time (e.g., 30 minutes) at room temperature.

-

Add a broadly reactive cysteine probe, such as iodoacetamide-alkyne (IAA), to both samples to label all accessible cysteines not blocked by the competitor.

-

-

-

Bio-orthogonal Conjugation (Click Chemistry):

-

Causality: The alkyne handle on the probe allows for the covalent attachment of a reporter tag (e.g., biotin for enrichment) via a highly specific click reaction.

-

Method: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding a solution containing an azide-biotin tag, copper(II) sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., TCEP or sodium ascorbate).

-

-

Enrichment and Digestion:

-

Causality: To identify the labeled proteins from the complex mixture, the biotinylated proteins are captured and isolated.

-

Method:

-

Add streptavidin-coated agarose beads to the samples to capture the biotin-tagged proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead tryptic digestion to release the probe-labeled peptides for mass spectrometry analysis.

-

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the probe-labeled peptides and quantify their abundance in the "Experiment" vs. "Control" samples.

-

A significant reduction in the signal for a specific cysteine-containing peptide in the "Experiment" sample indicates that it is a target of 1-acryloylazetidine.

-

Conclusion and Strategic Outlook

The rational design of covalent inhibitors requires a multi-faceted approach to characterizing electrophile reactivity. For a novel warhead like 1-acryloylazetidine, this process begins with a theoretical estimation of its electrophilicity using DFT calculations, providing a rapid assessment of its potential. This is followed by rigorous experimental validation through kinetic studies to place the warhead on an empirical reactivity scale, such as Mayr's. Finally, advanced chemoproteomic methods like competitive ABPP are employed to understand its targeting profile in the context of a native biological system. By integrating these computational, biochemical, and proteomic workflows, researchers can confidently assess the suitability of 1-acryloylazetidine and other novel electrophiles, accelerating the development of selective and effective covalent medicines.

References

-